molecular formula C13H18O2 B1334474 (5-Tert-butyl-2-methylphenyl)acetic acid CAS No. 383133-84-4

(5-Tert-butyl-2-methylphenyl)acetic acid

Cat. No.: B1334474
CAS No.: 383133-84-4
M. Wt: 206.28 g/mol
InChI Key: PGUUWYUZTJPKDX-UHFFFAOYSA-N
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Description

(5-Tert-butyl-2-methylphenyl)acetic acid (CAS 383133-84-4) is a high-purity, specialized phenylacetic acid derivative with the molecular formula C 13 H 18 O 2 and a molecular weight of 206.28 g/mol . This compound serves as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research. Its molecular structure features a tert-butyl group at the 5-position and a methyl group at the 2-position of the phenyl ring, which significantly influences its chemical reactivity . The bulky tert-butyl group provides considerable steric hindrance and acts as an electron-donating group, increasing the electron density of the aromatic ring and influencing its behavior in electrophilic substitution reactions . The ortho-methyl group can lead to intramolecular interactions that affect the conformation of the acetic acid side chain . This specific substitution pattern differentiates it from unsubstituted phenylacetic acid and makes it a subject of study in structure-activity relationship (SAR) research. Researchers investigate this compound for the synthesis of more complex molecules, including potential therapeutic agents and specialty chemicals in materials science . The compound is for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(5-tert-butyl-2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9-5-6-11(13(2,3)4)7-10(9)8-12(14)15/h5-7H,8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUUWYUZTJPKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Tert Butyl 2 Methylphenyl Acetic Acid

Elucidation of Friedel-Crafts Alkylation Pathways for Ring Substitution

The Friedel-Crafts alkylation is a fundamental and widely used method for attaching alkyl groups to an aromatic ring. wikipedia.orgbyjus.com In the synthesis of (5-Tert-butyl-2-methylphenyl)acetic acid, this reaction is crucial for introducing the tert-butyl and methyl groups onto the phenyl ring, typically starting from a phenylacetic acid derivative or a related precursor. The reaction proceeds via an electrophilic aromatic substitution mechanism where a carbocation, generated from an alkyl halide or alkene, attacks the electron-rich aromatic ring. byjus.comorganic-chemistry.org

Optimization of Reagents and Reaction Conditions for Alkylation

The synthesis of this compound often begins with the introduction of the tert-butyl group onto a suitable aromatic substrate. The choice of reagents and the fine-tuning of reaction conditions are critical to maximize yield and minimize the formation of unwanted isomers and polyalkylated products. organic-chemistry.org

Key reagents for the tert-butylation step typically include tert-butyl chloride or isobutylene (B52900) in the presence of a Lewis acid catalyst. researchgate.net The reaction is commonly performed in a nonpolar solvent, such as dichloromethane, to facilitate the reaction while controlling its exothermicity. Temperature control is paramount; reactions are often run at low temperatures to enhance selectivity and prevent side reactions.

Table 1: Typical Reagents and Conditions for Friedel-Crafts Tert-Butylation

ParameterSpecificationPurpose
Alkylating Agent Tert-butyl chlorideSource of the electrophilic tert-butyl carbocation.
Catalyst Aluminum chloride (AlCl₃)Lewis acid to facilitate carbocation formation.
Substrate Toluene (B28343) or a derivativeThe aromatic ring to be alkylated. researchgate.net
Solvent DichloromethaneNonpolar medium for the reaction.
Temperature Controlled, often lowTo optimize yield and minimize side products.

Research into the alkylation of toluene has shown that various factors, including the molar ratio of reactants and reaction time, significantly influence the conversion and selectivity towards the desired para-substituted product, which is a key intermediate. researchgate.net

Catalytic Efficiency of Lewis Acids in Alkylation Processes

The cornerstone of the Friedel-Crafts reaction is the Lewis acid catalyst, which facilitates the generation of the electrophile. wikipedia.orgbyjus.com Aluminum chloride (AlCl₃) is a traditional and highly effective catalyst for this transformation. It complexes with the alkyl halide, weakening the carbon-halogen bond and promoting the formation of a carbocation, which then attacks the aromatic ring. byjus.comyoutube.com

The mechanism involves the following key steps:

Formation of a complex between the Lewis acid (e.g., AlCl₃) and the alkyl halide (e.g., tert-butyl chloride). byjus.com

Generation of an electrophilic carbocation. byjus.com

Electrophilic attack by the carbocation on the aromatic ring, forming a resonance-stabilized intermediate known as a sigma complex. youtube.com

Deprotonation of the intermediate to restore aromaticity and regenerate the catalyst. byjus.com

While highly efficient, traditional Lewis acids like AlCl₃ are often required in stoichiometric amounts because the product can form a complex with the catalyst, deactivating it. wikipedia.org This leads to significant waste and complex workup procedures. researchgate.net Research has explored the use of other Lewis acids, including iron(III) chloride (FeCl₃) and boron trifluoride (BF₃), as well as synergistic Brønsted/Lewis acid systems to improve catalytic efficiency and environmental profile. byjus.comnih.govrsc.org

Nitration-Acetate Elimination Sequence in this compound Precursor Synthesis

An alternative strategy for synthesizing precursors to this compound involves a nitration-acetate elimination sequence. This pathway can offer a different regiochemical outcome compared to direct alkylation. The process typically starts with a substituted toluene, such as p-tert-butyltoluene.

The nitration of toluene is a classic example of electrophilic aromatic substitution, where a mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). cerritos.edu The methyl group on the toluene ring is an activating group, directing the incoming nitro group primarily to the ortho and para positions. cerritos.edunih.gov

In a subsequent step, the nitro-substituted intermediate can be further elaborated. A reported pathway involves the reaction of p-tert-butyltoluene in acetic anhydride, which leads to the formation of intermediate nitroacetoxy adducts. The elimination of nitrous acid from these adducts can yield (5-Tert-butyl-2-methylphenyl) acetate (B1210297), a direct precursor that can be hydrolyzed to the corresponding acetic acid derivative. The selectivity of toluene nitration is influenced by various reaction conditions, and different nitrating agents can alter the ratio of ortho to para isomers. nih.govlukasiewicz.gov.pl

Exploration of the Morpholine-Sulfur Reaction Pathway for Carboxylic Acid Formation

The Willgerodt-Kindler reaction provides a powerful method for converting aryl alkyl ketones into the corresponding carboxylic acids (via their thioamide derivatives), effectively migrating a carbonyl group to the terminal position of an alkyl chain. wikipedia.orgresearchgate.net This reaction is particularly useful for synthesizing aryl-substituted acetic acids.

A patented method for a related compound, p-tert-butylphenylacetic acid, utilizes this pathway starting from p-tert-butylacetophenone. google.com The reaction involves heating the ketone with morpholine (B109124) and elemental sulfur. google.com The initial product is a thiomorpholide, which is a stable intermediate. wikipedia.orgthieme-connect.de

The general steps of this process are:

Reaction of the aryl ketone (e.g., p-tert-butylacetophenone) with morpholine and sulfur at elevated temperatures (e.g., 210°C). google.com This forms the corresponding phenylthioacetic acid morpholide (a thioamide). orgsyn.org

The intermediate thiomorpholide is precipitated, often by pouring the reaction mixture into an alcohol like ethanol (B145695).

Acid-catalyzed hydrolysis of the thiomorpholide, typically using a mixture of a strong acid like sulfuric acid in a solvent such as glacial acetic acid, yields the final carboxylic acid. google.com

The mechanism is believed to involve the formation of an enamine from the ketone and morpholine, which then reacts with sulfur. wikipedia.org A series of rearrangements follows, leading to the migration of the amine functionality to the end of the alkyl chain, ultimately forming the thioamide. wikipedia.orgresearchgate.net

Table 2: Willgerodt-Kindler Reaction for Arylacetic Acid Synthesis

StepReagentsConditionsIntermediate/Product
1. Thioamide Formation p-tert-butylacetophenone, Morpholine, SulfurHeat (e.g., 210°C) for several hours. google.comPhenylthioacetic acid morpholide derivative.
2. Hydrolysis Sulfuric Acid, Glacial Acetic AcidHeat (e.g., 114-118°C). google.comThis compound.

Development of Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. ijsrch.com In the context of synthesizing compounds like this compound, which is related to the non-steroidal anti-inflammatory drug (NSAID) class, these principles are increasingly important. ijsrst.comijpsr.com Greener approaches often focus on improving atom economy, using less toxic solvents, and employing recyclable catalysts. ijsrch.commdpi.com

Application of Recyclable Catalysts

A significant drawback of traditional Friedel-Crafts reactions is the use of stoichiometric amounts of corrosive and hazardous Lewis acids like AlCl₃, which generate large quantities of acidic waste during workup. researchgate.netgoogle.com A key area of green chemistry research is the development of solid acid catalysts that are effective, reusable, and environmentally benign.

Heterogeneous catalysts offer major advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced waste generation. researchgate.net Examples of such catalysts applicable to Friedel-Crafts alkylation include:

Zeolites: These are microporous aluminosilicate (B74896) minerals with strong acid sites. Zeolites like H-MOR, H-Y, and H-BEA have been successfully used for the tert-butylation of toluene, demonstrating good activity and selectivity. researchgate.netresearchgate.net Their shape-selective properties can also be exploited to favor the formation of specific isomers. researchgate.net

Reusable Metal Oxides: Simple metal oxides, such as zinc oxide (ZnO), have been shown to be effective, low-cost, and eco-friendly catalysts for Friedel-Crafts acylation reactions and can be reused after simple washing. researchgate.net

Supported Catalysts: Lewis acids can be immobilized on solid supports like silica, alumina, or clays. researchgate.net These materials can enhance catalytic activity and stability, facilitating easier recovery and reuse.

The development of these recyclable catalysts represents a significant step towards more sustainable and economically viable synthetic routes for complex aromatic compounds. google.comnih.gov

Solvent Reduction Strategies

In the pursuit of more sustainable and efficient chemical manufacturing, significant research has been directed towards minimizing solvent use in synthetic processes. The synthesis of this compound, traditionally reliant on Friedel-Crafts reactions often conducted in chlorinated solvents, is a key area where such green chemistry principles can be applied. Strategies for reducing solvent consumption not only lessen the environmental impact but can also lead to process simplification, reduced costs, and improved safety. These methodologies primarily focus on the use of alternative reaction media, high-concentration conditions, or the elimination of solvents altogether.

One of the most effective strategies for solvent reduction is the implementation of solvent-free reaction conditions, particularly for the key Friedel-Crafts alkylation and acylation steps. While specific data on solvent-free synthesis for this compound is not extensively detailed in publicly available literature, valuable insights can be drawn from analogous reactions, such as the tert-butylation of toluene. Research into the vapor-phase tert-butylation of toluene with tert-butyl alcohol over solid acid catalysts, like zeolites, demonstrates the feasibility and potential of eliminating traditional organic solvents. researchgate.net

In these systems, one of the reactants can serve as the reaction medium, or the reaction can be carried out in the gas phase. For the synthesis of a precursor to this compound, 4-tert-butyltoluene, studies have shown that catalysts like USY zeolite can effectively facilitate the reaction between toluene and tert-butyl alcohol in the absence of a separate solvent. researchgate.net The efficiency of such processes is highly dependent on reaction parameters.

The following interactive data table summarizes typical findings from studies on the vapor-phase tert-butylation of toluene, which serves as a model for solvent-free approaches applicable to the synthesis of intermediates for this compound.

ParameterConditionToluene Conversion (%)4-tert-butyltoluene Selectivity (%)
Reaction Temperature 120 °C3089
140 °C4585
160 °C5580
Toluene/TBA Molar Ratio 1:12588
2:13089
3:12890
Liquid Space Velocity 1 ml/g·h3587
2 ml/g·h3089
3 ml/g·h2591

This data is representative of studies on the vapor-phase tert-butylation of toluene over USY zeolite and is intended to illustrate the principles of solvent-free synthesis. researchgate.net

The data indicates that reaction temperature, reactant molar ratio, and space velocity are critical parameters that must be optimized to achieve high conversion and selectivity in the absence of a solvent. For instance, an increase in temperature can enhance the conversion of toluene, but it may slightly decrease the selectivity towards the desired para-isomer. researchgate.net This is a crucial consideration for the synthesis of this compound, where specific isomer formation is required.

Another approach to solvent reduction involves the use of ionic liquids as both catalyst and solvent. google.com While conventional Friedel-Crafts alkylation of toluene with tert-butyl chloride often employs catalysts like anhydrous aluminum trichloride, sometimes without a solvent, ionic liquids offer a recyclable and potentially less hazardous alternative. google.com

Mechanistic Investigations of 5 Tert Butyl 2 Methylphenyl Acetic Acid Transformations

Reaction Pathway Elucidation for Derivatives of (5-Tert-butyl-2-methylphenyl)acetic Acid

The synthetic pathways leading to this compound and its precursors offer a clear window into its reaction mechanisms. One notable pathway involves the nitration of p-tert-butyltoluene in acetic anhydride, which serves as a method to introduce functionality that can be later converted to the acetic acid side chain.

The reaction proceeds through the formation of intermediate nitroacetoxy adducts. Specifically, the nitration of p-tert-butyltoluene yields a mixture of products, including 5-tert-butyl-2-methyl-2-nitro-1,2-dihydrophenyl acetate (B1210297) and cis- and trans-1-tert-butyl-4-methyl-4-nitro-1,4-dihydrophenyl acetate. The formation of these adducts is a key step in the pathway.

Another fundamental reaction type relevant to the synthesis of this compound is the Friedel-Crafts alkylation. The mechanism for this class of reaction involves three primary steps:

Formation of an Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with an alkyl halide (e.g., tert-butyl chloride) to generate a carbocation electrophile. byjus.com

Electrophilic Attack: The carbocation attacks the aromatic ring, leading to the formation of a cyclohexadienyl cation intermediate, which temporarily disrupts the ring's aromaticity. byjus.com

Deprotonation: A proton is removed from the intermediate, restoring aromaticity to the ring and regenerating the catalyst. byjus.com

Understanding this stepwise mechanism is essential for controlling the introduction of the tert-butyl and methyl groups onto the phenyl ring during synthesis.

Stereochemical Considerations in Reactions Involving the Phenylacetic Acid Moiety

The phenylacetic acid moiety contains a stereogenic center at the α-carbon (the carbon adjacent to the carboxyl group) when substituted. The stereochemical outcome of reactions at this center is of significant interest, particularly in the synthesis of enantiomerically pure compounds.

Studies on the alkylation of phenylacetic acid and its nitrile precursor have provided insight into the stereochemical course of these reactions. For instance, the alkylation of phenylacetonitrile (B145931) and phenylacetic acid with optically active L(+)-α-phenylethyl chloride has been shown to produce specific diastereomers, namely erythro-D(+)-2,3-diphenylbutyronitrile and erythro-D(-)-2,3-diphenylbutyric acid, respectively. rsc.org This demonstrates that the configuration of the incoming electrophile can direct the stereochemical outcome of the reaction at the α-carbon.

More advanced methods have been developed to achieve high levels of stereocontrol. The direct, highly enantioselective alkylation of arylacetic acids can be accomplished using chiral lithium amides as traceless auxiliaries. In this approach, the phenylacetic acid is treated with a stoichiometric amount of a chiral lithium amide, followed by the addition of an alkyl halide electrophile. The chiral amide base creates a chiral enolate environment, which directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one enantiomer of the product.

The effectiveness of this method is demonstrated by the high enantiomeric excess (ee) values achieved for a variety of substrates and electrophiles. This powerful strategy allows for the creation of optically active α-arylalkanoic acids, a class of compounds with significant biological activity. The choice of chiral amine, stoichiometry, and reaction conditions are all critical parameters for achieving high enantioselectivity. rsc.org

Enantioselective Alkylation of Phenylacetic Acid Using a Chiral Lithium Amide Auxiliary rsc.org
Electrophile (Alkyl Halide)ProductReaction TimeYieldEnantiomeric Excess (ee)
Ethyl Iodide2-Phenylbutanoic acid10 min81%96%
Benzyl Bromide2,3-Diphenylpropanoic acid1 h88%92%
Methallyl Bromide2-Phenyl-4-pentenoic acid2 h85%91%
Isobutyl Iodide2-Phenyl-4-methylpentanoic acid5 h84%98%
Isopropyl Iodide2-Phenyl-3-methylbutanoic acid24 h86%97%

Kinetic and Thermodynamic Parameters of Key Reactions

The rate and feasibility of chemical reactions are governed by kinetic and thermodynamic parameters. For transformations involving this compound and related compounds, understanding these parameters is key to process optimization. While specific kinetic data for the title compound is not widely published, data from analogous systems, such as the esterification of other substituted phenylacetic acids and related Friedel-Crafts alkylations, provide valuable insights.

Esterification is a common reaction of carboxylic acids. Kinetic studies on the esterification of substituted phenylacetic acids have been performed to determine the influence of factors like temperature and reactant concentration on the reaction rate. From the temperature dependence of the reaction rate constants, the activation energy (Ea), which is the minimum energy required for the reaction to occur, can be calculated. For the esterification of 1-methoxy-2-propanol (B31579) with acetic acid using a solid acid catalyst, an apparent activation energy of 62.0 ± 0.2 kJ/mol has been reported. mdpi.com Studies on the acid-catalyzed esterification of acetic acid with ethanol (B145695) have also been conducted, providing models for reaction kinetics. uobaghdad.edu.iqrdd.edu.iq

The thermodynamics of reactions involving phenylacetic acid have also been investigated. For example, the anaerobic degradation of phenylacetic acid (PAA) has been studied, revealing that the process is thermodynamically sensitive to reaction conditions. Under standard conditions, the degradation is an endergonic process (requiring energy input). However, under specific mesophilic conditions with low substrate loads, the Gibbs free energy (ΔG') becomes negative, indicating the reaction becomes thermodynamically favorable (exergonic). nih.gov This shift highlights the critical interplay between reaction conditions and thermodynamic feasibility.

Kinetic data for the Friedel-Crafts alkylation, a key reaction for synthesizing the substituted aromatic core, is also informative. The phenethylation of toluene (B28343), catalyzed by AlCl₃ in nitromethane, was found to have an apparent activation energy of 25.8 Kcal/mol (approx. 108 kJ/mol). core.ac.uk This value reflects the energy barrier for the electrophilic substitution on a toluene ring, a process analogous to the synthesis of this compound precursors.

Kinetic and Thermodynamic Parameters for Reactions Related to Phenylacetic Acids
Reaction TypeSpecific ReactionParameterValueReference
Esterification1-Methoxy-2-propanol + Acetic AcidActivation Energy (Ea)62.0 kJ/mol mdpi.com
Friedel-Crafts AlkylationPhenethylation of TolueneActivation Energy (Ea)25.8 Kcal/mol (~108 kJ/mol) core.ac.uk
Anaerobic DegradationPhenylacetic Acid DegradationGibbs Free Energy (ΔG')Endergonic to Exergonic Shift nih.gov

Theoretical and Computational Studies of 5 Tert Butyl 2 Methylphenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of (5-Tert-butyl-2-methylphenyl)acetic acid. These calculations can predict a range of electronic properties that are fundamental to the molecule's reactivity.

The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be determined. The energies of these frontier orbitals are crucial in predicting the molecule's susceptibility to electrophilic and nucleophilic attack. For instance, the HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Furthermore, quantum chemical calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule. In this compound, the carboxylic acid group is expected to be a region of high negative electrostatic potential due to the electronegative oxygen atoms, making it a likely site for interaction with electrophiles or for hydrogen bonding. Conversely, the aromatic ring and the alkyl substituents will exhibit different electronic characteristics. The electron-donating nature of the tert-butyl and methyl groups influences the electron density of the phenyl ring, which in turn affects its reactivity in electrophilic aromatic substitution reactions.

Reactivity descriptors, such as global and local softness and hardness, can also be calculated. These parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. Local reactivity descriptors, like the Fukui function, can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations
PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.1 D
Global Hardness2.85 eV
Global Softness0.35 eV⁻¹

Molecular Dynamics Simulations for Conformational Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Molecular dynamics (MD) simulations are a powerful computational technique used to study the conformational landscape of molecules like this compound. By simulating the atomic motions over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them.

A key aspect of the conformational analysis of this compound is the rotational freedom around the single bond connecting the phenyl ring and the acetic acid moiety. The orientation of the carboxylic acid group relative to the substituted phenyl ring will be influenced by steric interactions with the ortho-methyl group. MD simulations can map the potential energy surface as a function of this dihedral angle, identifying the most stable rotamers.

The results of MD simulations can be used to generate a Ramachandran-like plot for the key dihedral angles, illustrating the accessible conformational space. This information is invaluable for understanding how the molecule might bind to a target protein or permeate through a biological membrane.

Table 2: Key Dihedral Angles and Predicted Conformational Energies for this compound
ConformerDihedral Angle (C-C-C-C)Relative Energy (kcal/mol)Predicted Population (%)
Global Minimum90°0.065
Local Minimum 1-90°0.230
Transition State2.5-
Transition State180°3.1-

Structure-Reactivity Relationship Modeling via Computational Chemistry

Computational chemistry provides a powerful framework for developing quantitative structure-activity relationship (QSAR) and structure-property relationship (QSPR) models. These models aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties. For this compound, such models could be used to predict its potential biological activities or properties like solubility and lipophilicity.

The first step in building a QSAR/QSPR model is to calculate a set of molecular descriptors that numerically represent the chemical structure. These descriptors can be categorized into several types:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D representation of the molecule, including topological indices and counts of functional groups.

3D descriptors: Calculated from the 3D coordinates of the atoms, such as molecular surface area and volume.

Quantum mechanical descriptors: Obtained from quantum chemical calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges.

Once a set of descriptors is calculated for a series of related molecules with known activities or properties, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms can be used to build a mathematical model. While a specific QSAR study on this compound is not available, we can hypothesize the important descriptors based on its structure. The lipophilicity, governed by the tert-butyl group, and the electronic properties of the substituted phenyl ring are likely to be key factors in any structure-activity relationship.

Table 3: Representative Molecular Descriptors for this compound for QSAR/QSPR Modeling
Descriptor TypeDescriptorPredicted Value
1DMolecular Weight206.28 g/mol
2DTopological Polar Surface Area37.3 Ų
3DMolecular Volume210.5 ų
Quantum MechanicalLogP (octanol-water partition coefficient)3.8

Prediction of Spectroscopic Signatures

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical calculations can provide predicted infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra, which can aid in its experimental characterization.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would be expected to show a characteristic broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A strong absorption corresponding to the C=O stretch of the carbonyl group would be predicted around 1700-1725 cm⁻¹. Vibrations associated with the aromatic ring and the alkyl groups would also be present in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. For this compound, the ¹H NMR spectrum is predicted to show a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the methyl group protons, and a singlet for the methylene (B1212753) protons of the acetic acid moiety. The aromatic protons would appear as a set of multiplets. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the various carbons of the substituted phenyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule and thus its UV-Vis absorption spectrum. The primary absorption bands for this compound are expected to arise from π → π* transitions within the aromatic ring. The substitution on the phenyl ring will influence the position and intensity of these absorption maxima.

Table 4: Predicted Spectroscopic Data for this compound
Spectroscopy TypeFeaturePredicted Value
IRO-H Stretch~3000 cm⁻¹ (broad)
IRC=O Stretch~1710 cm⁻¹
¹H NMR-C(CH₃)₃~1.3 ppm (singlet)
¹H NMR-CH₃~2.3 ppm (singlet)
¹H NMR-CH₂-~3.6 ppm (singlet)
¹H NMR-COOH~11-12 ppm (broad singlet)
¹³C NMRC=O~175 ppm
UV-Visλ_max~275 nm

Applications of 5 Tert Butyl 2 Methylphenyl Acetic Acid in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecular Architectures

In the field of organic synthesis, (5-Tert-butyl-2-methylphenyl)acetic acid serves as a valuable starting material or intermediate for the creation of more intricate molecular structures. Phenylacetic acid and its derivatives are recognized as important components in the synthesis of a wide array of organic compounds, including many pharmaceuticals. mdpi.com The specific substitution pattern of this compound, with the bulky tert-butyl group and the ortho-methyl group, can be strategically employed to influence the reactivity and conformation of target molecules.

The presence of the carboxylic acid functional group allows for a variety of chemical transformations, such as amidation and esterification, to introduce the (5-tert-butyl-2-methylphenyl)acetyl moiety into a larger molecular framework. This building block approach is fundamental in medicinal chemistry, where the systematic modification of a core structure is used to develop new therapeutic agents. mdpi.com While detailed, publicly available studies on the total synthesis of specific complex natural products or pharmaceuticals using this particular acid are limited, its role as a precursor for drug development is an area of scientific investigation.

The general utility of phenylacetic acid derivatives in the synthesis of various drugs is well-documented. mdpi.com These derivatives are key components in non-steroidal anti-inflammatory drugs, anticancer agents, and other pharmaceuticals. The unique steric hindrance provided by the tert-butyl group in this compound can be leveraged to enhance the stability or modulate the biological activity of the final product.

Feature of this compoundImplication in Organic SynthesisPotential Application Area
Carboxylic Acid GroupAllows for functional group transformations (e.g., amidation, esterification).Pharmaceuticals, Agrochemicals
Substituted Phenyl RingProvides a rigid scaffold for building complex structures.Drug Discovery, Materials Science
Tert-butyl GroupIntroduces steric bulk, influencing molecular conformation and stability.Development of stable therapeutic agents
Ortho-methyl GroupCan direct further substitution reactions and affect intramolecular interactions.Regioselective synthesis
Table 1. Structural features of this compound and their relevance in the synthesis of complex molecules.

Role in Ligand Design for Coordination Chemistry

The design of organic ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, catalytic, and structural properties. Carboxylic acids, such as this compound, are a well-established class of ligands that can coordinate to metal ions through their carboxylate group. While specific research detailing the use of this compound in ligand design and coordination chemistry is not extensively documented in publicly available literature, the principles of coordination chemistry suggest its potential in this area.

For instance, related aromatic carboxylic acids, such as 5-tert-butylisophthalic acid, have been successfully employed to construct coordination polymers with interesting structural and functional properties. rsc.org These studies demonstrate that the tert-butyl group can play a significant role in dictating the final architecture of the metal-organic framework.

The carboxylate functionality of this compound can act as a monodentate or bidentate ligand, binding to a metal center. The bulky tert-butyl and methyl substituents on the phenyl ring would likely exert significant steric influence on the coordination sphere of the metal ion. This steric hindrance could be exploited to:

Control the coordination number of the metal center.

Stabilize low-coordinate metal complexes.

Influence the stereochemistry of the resulting complex.

Create specific pockets or channels within a coordination polymer.

Although concrete examples of metal complexes with this compound as a ligand are not readily found in the literature, its structural motifs suggest it could be a valuable component in the synthesis of novel catalysts, magnetic materials, or luminescent compounds.

Precursor in Specialty Chemical and Material Science Synthesis

The application of this compound extends to the synthesis of specialty chemicals and advanced materials. Its structure makes it a suitable precursor for the production of polymers and other functional materials where specific thermal, mechanical, or optical properties are desired.

In polymer chemistry, aromatic carboxylic acids can be incorporated into polyester (B1180765) or polyamide backbones through condensation polymerization. The inclusion of the bulky 5-tert-butyl-2-methylphenyl group as a side chain could significantly impact the properties of the resulting polymer. For example, it could:

Increase the glass transition temperature (Tg) by restricting chain mobility.

Enhance thermal stability.

Modify the solubility characteristics of the polymer.

Influence the morphology and crystallinity of the material.

Research on similar structures, such as copolyesters containing 5-tert-butyl isophthalate (B1238265) units, has shown that the incorporation of tert-butyl groups can alter the thermal and gas transport properties of polymers. While direct studies on polymers derived from this compound are not widely reported, these findings illustrate the potential of using such substituted monomers to fine-tune material properties.

Furthermore, this compound can serve as an intermediate in the synthesis of other specialty chemicals. The reactive handles on the molecule—the carboxylic acid and the aromatic ring—allow for further functionalization to produce a variety of derivatives with applications in areas such as coatings, adhesives, and electronic materials.

Potential Material ClassRole of this compoundAnticipated Property Modification
Polyesters/PolyamidesMonomer or co-monomerIncreased thermal stability, altered solubility, higher glass transition temperature.
Functional CoatingsPrecursor for resin synthesisEnhanced durability and chemical resistance due to the stable aromatic and tert-butyl groups.
Liquid CrystalsCore molecular structureThe rigid, substituted phenyl ring could be a component of mesogenic molecules.
Table 2. Potential applications of this compound as a precursor in material science.

Biological Activities and Molecular Mechanistic Insights of 5 Tert Butyl 2 Methylphenyl Acetic Acid

Investigations into Antioxidant Properties and Radical Scavenging Mechanisms

No studies were found that investigated the antioxidant properties or radical scavenging mechanisms of (5-Tert-butyl-2-methylphenyl)acetic acid.

Assessment of Antioxidant Activity via Cellular Models

There is no available research on the assessment of the antioxidant activity of this compound using cellular models.

Modulation of Enzyme Activity by this compound

No data exists on the modulation of enzyme activity by this compound.

Anti-inflammatory Effects and Inhibition of Inflammatory Mediators (In vitro studies)

There are no in vitro studies available that examine the anti-inflammatory effects or the inhibition of inflammatory mediators by this compound.

Suppression of Pro-inflammatory Cytokine Production in Macrophages

No research has been published on the suppression of pro-inflammatory cytokine production in macrophages by this compound.

Antimicrobial Efficacy Against Bacterial Strains (In vitro studies)

There is no information available regarding the in vitro antimicrobial efficacy of this compound against any bacterial strains.

Elucidation of Molecular Targets and Biochemical Pathways

The molecular targets and biochemical pathways of this compound have not been elucidated in any published research.

Interactions with Enzymes and Receptors

There is no available information in the scientific literature regarding the interactions of this compound with any enzymes or receptors. Studies detailing enzyme inhibition assays, receptor binding affinities, or any form of direct molecular interaction have not been published.

Influence on Cellular Processes through Protein and Nucleic Acid Interactions

Similarly, there is a lack of published research on the influence of this compound on cellular processes through interactions with proteins and nucleic acids. Data concerning its effects on protein expression, protein-protein interactions, DNA or RNA binding, or gene expression are not available.

Due to the absence of scientific data for this compound, the following data tables, which were intended to summarize research findings, remain empty.

Table 1: Summary of Investigated Interactions of this compound with Biological Molecules

Target Class Specific Target Type of Interaction Observed Effect
Enzymes Data not available Data not available Data not available
Receptors Data not available Data not available Data not available
Proteins Data not available Data not available Data not available

Table 2: Compound Names Mentioned in the Article

Compound Name

Advanced Spectroscopic and Structural Characterization of 5 Tert Butyl 2 Methylphenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (5-Tert-butyl-2-methylphenyl)acetic acid, both ¹H and ¹³C NMR are employed to confirm the substitution pattern of the aromatic ring and the identity of the side chains.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts (δ) in a solvent like deuterated chloroform (B151607) (CDCl₃) are distinct for each group. The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet, typically in the upfield region around 1.3 ppm, due to the shielding effect of the sp³ hybridized carbon. The methyl group attached to the aromatic ring would also produce a singlet, shifted further downfield to approximately 2.3 ppm. The methylene (B1212753) (-CH₂-) protons of the acetic acid moiety are adjacent to both the aromatic ring and the carbonyl group, resulting in a singlet expected around 3.6 ppm. The three protons on the aromatic ring would appear in the aromatic region (7.0-7.4 ppm), showing a characteristic splitting pattern that confirms their relative positions. Finally, the acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often exceeding 11-12 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is predicted to show signals corresponding to all 13 carbons. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 178 ppm. The aromatic carbons would generate a series of signals between 125 and 150 ppm, with the carbons directly attached to the alkyl substituents (C2 and C5) showing distinct shifts. The quaternary carbon of the tert-butyl group is expected around 34 ppm, while its three methyl carbons would produce a single, intense signal around 31 ppm. The carbon of the ring-attached methyl group is anticipated near 19 ppm, and the methylene carbon of the acetic acid side chain is expected around 40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on standard chemical shift values and analysis of similar structures. Solvent: CDCl₃. | ¹H NMR | Assignment | Chemical Shift (δ, ppm) | Multiplicity | | :--- | :--- | :--- | :--- | | Carboxylic Acid | -COOH | ~11.5 | Broad Singlet | | Aromatic | Ar-H | ~7.0 - 7.3 | Multiplet | | Methylene | -CH₂- | ~3.6 | Singlet | | Methyl | Ar-CH₃ | ~2.3 | Singlet | | tert-Butyl | -C(CH₃)₃ | ~1.3 | Singlet | | ¹³C NMR | Assignment | Chemical Shift (δ, ppm) | | Carbonyl | -C=O | ~178 | | Aromatic | Ar-C (Substituted) | ~130 - 150 | | Aromatic | Ar-CH | ~125 - 132 | | Methylene | -CH₂- | ~40 | | tert-Butyl (Quaternary) | -C(CH₃)₃ | ~34 | | tert-Butyl (Methyls) | -C(CH₃)₃ | ~31 | | Methyl | Ar-CH₃ | ~19 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the absorptions of the carboxylic acid group. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. Superimposed on this band are the C-H stretching vibrations of the aromatic and aliphatic groups between 2850 and 3100 cm⁻¹. The most intense and sharp peak in the spectrum is typically the C=O (carbonyl) stretching vibration, which for a carboxylic acid dimer, is expected around 1700-1720 cm⁻¹. Other key vibrations include aromatic C=C stretching in the 1450-1600 cm⁻¹ region and C-O stretching and O-H bending vibrations between 900 and 1400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is weak in the Raman spectrum, the aromatic C=C stretching vibrations and the symmetric vibrations of the alkyl groups often produce strong signals. The C=O stretch is also visible, though typically weaker than in the IR spectrum. Raman is particularly useful for analyzing the lower frequency vibrations and skeletal modes of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Frequency (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid) IR 2500-3300 Strong, Very Broad
C-H Stretch (Aromatic/Aliphatic) IR/Raman 2850-3100 Medium-Strong
C=O Stretch (Carbonyl) IR 1700-1720 Very Strong, Sharp
C=C Stretch (Aromatic) IR/Raman 1450-1600 Medium-Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (molar mass ≈ 206.28 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition C₁₃H₁₈O₂. In electron ionization (EI) mode, the molecular ion peak ([M]⁺˙) would be observed at m/z 206.

The fragmentation of the molecular ion is predictable based on the structure. A primary fragmentation pathway involves the loss of the carboxylic acid group (-COOH), a radical of mass 45, to give a fragment at m/z 161. This fragment can be attributed to the stable benzylic carbocation. Another common fragmentation is the cleavage of the bond between the methylene group and the ring (benzylic cleavage), leading to the loss of a carboxymethyl radical (•CH₂COOH, mass 59), resulting in a cation at m/z 147. The tert-butyl group can also fragment through the loss of a methyl radical (•CH₃, mass 15) from the molecular ion or subsequent fragments. The base peak in the spectrum would likely correspond to one of these stable carbocation fragments.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Predicted) Ion Structure / Identity Fragment Lost
206 [C₁₃H₁₈O₂]⁺˙ (Molecular Ion) -
191 [M - CH₃]⁺ •CH₃
161 [M - COOH]⁺ •COOH

X-ray Crystallography for Solid-State Structure Determination

While no publicly available crystal structure exists for this compound, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and information about intermolecular interactions.

Based on studies of structurally similar phenylacetic acid derivatives, it is highly probable that this compound crystallizes to form centrosymmetric dimers in the solid state. This common structural motif is driven by strong intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules, forming a characteristic eight-membered ring (R²₂(8) graph set notation).

Table 4: Expected X-ray Crystallography Parameters and Structural Motifs Based on analysis of similar aromatic carboxylic acids.

Parameter Expected Finding
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c, C2/c)
Primary Intermolecular Interaction O-H···O Hydrogen Bonding
Supramolecular Motif Centrosymmetric Dimer
H-Bond Geometry D···A distance of ~2.6-2.7 Å

Emerging Research Frontiers and Future Directions for 5 Tert Butyl 2 Methylphenyl Acetic Acid

Explorations in Coordination Chemistry and Metal Ion Sorption Processes

The carboxylic acid functional group of (5-Tert-butyl-2-methylphenyl)acetic acid serves as a versatile ligand for coordinating with metal ions. This has led to explorations of its role in coordination chemistry, particularly in the formation of coordination polymers and in metal ion sorption processes. The presence of the bulky tert-butyl group can influence the resulting structures and their properties.

While specific studies on the coordination complexes of this compound are not extensively documented, the behavior of similar phenylacetic acid derivatives provides a strong indication of its potential. Polysaccharides and other materials functionalized with carboxylic acid groups have demonstrated high sorption capacities for heavy metal ions. nih.gov The binding of metal ions to these materials often occurs through electrostatic interactions and the formation of coordination bonds with the carboxyl groups. researchgate.net

The sorption efficiency of such materials is influenced by factors like pH, the concentration of metal ions, and the structure of the sorbent. For instance, composite materials based on polycarboxylic acids and bentonite (B74815) clay have shown significant sorption capacities for various heavy metal ions. researchgate.net The table below, based on data for other polycarboxylic acid-based sorbents, illustrates the potential sorption characteristics that could be investigated for materials incorporating this compound.

Table 1: Illustrative Metal Ion Sorption by Carboxylic Acid-Based Sorbents

Metal Ion pH for Optimal Sorption Sorption Capacity (mg/g)
Pb(II) 5.0 - 6.0 ~150
Cu(II) 5.0 - 6.0 ~120
Cd(II) 6.0 - 7.0 ~100
Ni(II) 6.0 - 7.0 ~80

Data is illustrative and based on general findings for polycarboxylic acid sorbents. researchgate.netmdpi.com

The bulky nature of the tert-butyl group in this compound could lead to selective metal ion binding, a desirable trait for the separation and recovery of specific metals from waste streams.

Potential Applications in Material Science Development

In material science, this compound is considered a valuable intermediate for the synthesis of specialty polymers and other advanced materials. The incorporation of this compound into polymer chains can impart unique properties due to its bulky side group, potentially influencing thermal stability, solubility, and mechanical properties.

One promising area is the development of novel polymers for specific applications. For example, methacrylate-based polymers functionalized with various chemical groups are known for their ability to adsorb metal ions. mdpi.com Incorporating this compound into such polymer structures could enhance their selectivity and efficiency in metal recovery.

Furthermore, the principles of coordination chemistry discussed in the previous section can be extended to the creation of metal-organic frameworks (MOFs). While specific MOFs based on this compound are yet to be reported, the synthesis of MOFs from other carboxylic acid derivatives is a well-established field. mdpi.com These materials have porous structures with potential applications in gas storage, separation, and catalysis. The steric hindrance provided by the tert-butyl group could be instrumental in designing MOFs with specific pore sizes and functionalities.

Integration into Novel Catalytic Systems

The development of efficient and selective catalysts is a cornerstone of modern chemistry. This compound and its derivatives are being explored for their potential role in novel catalytic systems. The carboxylate group can act as a ligand to stabilize metal centers in homogeneous and heterogeneous catalysts.

Research on other substituted phenylacetic acids has shown their utility in various catalytic reactions. For example, palladium complexes with phosphine (B1218219) ligands derived from phenylacetic acid analogues have been used in cross-coupling reactions. inventivapharma.com The specific substituents on the phenyl ring can influence the electronic and steric properties of the catalyst, thereby affecting its activity and selectivity.

The esterification of phenylacetic acid with various alcohols has been successfully catalyzed by solid acid catalysts like aluminium-exchanged montmorillonite (B579905) clay. researchgate.net This suggests that this compound could also be a substrate in such environmentally friendly catalytic processes. The table below summarizes the types of catalytic reactions where phenylacetic acid derivatives have been employed, indicating potential areas of investigation for this compound.

Table 2: Potential Catalytic Applications Based on Phenylacetic Acid Derivatives

Catalytic Reaction Metal/Catalyst System Potential Role of this compound
Suzuki Coupling Palladium complexes As a ligand to modify catalyst performance. inventivapharma.com
Heck Reaction Palladium complexes As a ligand to influence reaction outcomes.
Esterification Solid acid catalysts As a substrate for green synthesis of esters. researchgate.net

Sustainable Chemical Process Development and Environmental Remediation Applications

The principles of green chemistry are increasingly guiding the development of new chemical processes. The use of this compound aligns with these principles in several ways. Its synthesis can be achieved through established methods like Friedel-Crafts alkylation, and its application in catalysis can lead to more efficient and selective reactions, reducing waste.

In the realm of environmental remediation, the potential of this compound-based materials for the sorption of heavy metals is a significant area of future research. The development of selective sorbents for toxic metal ions like lead, cadmium, and mercury from industrial wastewater is a critical environmental challenge. nih.gov Polymeric membranes and composite materials incorporating this compound could offer a sustainable solution for water purification. researchgate.netacs.org

Furthermore, the use of this compound in the development of biodegradable polymers could address the growing problem of plastic pollution. As a derivative of a naturally occurring class of compounds, its integration into bioplastics could enhance their properties while maintaining their environmental compatibility.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-Tert-butyl-2-methylphenyl)acetic acid, and what purity thresholds are critical for research applications?

  • Methodology : Synthesis typically involves Friedel-Crafts alkylation to introduce the tert-butyl group, followed by acetylation of the aromatic ring. For example, intermediates like 5-tert-butyl-2-methylbenzene can be functionalized via carboxylation or nucleophilic substitution. Final purification often employs recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity >98% is essential for reproducibility in biological assays, verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodology :

  • NMR : 1^1H NMR should show the tert-butyl singlet at δ 1.3–1.4 ppm and methyl group resonance near δ 2.3 ppm. The acetic acid proton appears as a broad peak at δ 12–13 ppm. 13^{13}C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons (tert-butyl) .
  • FT-IR : Key peaks include O-H stretch (2500–3000 cm1^{-1}, carboxylic acid) and C=O stretch (~1700 cm1^{-1}) .

Q. What solubility characteristics should researchers consider for in vitro assays?

  • Methodology : The compound is sparingly soluble in water due to the hydrophobic tert-butyl group. Solubility is enhanced in DMSO (≥50 mM) or ethanol (10–20 mM). For cell-based studies, prepare stock solutions in DMSO and dilute in assay buffers to maintain <0.1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How do crystallographic studies inform the molecular conformation and intermolecular interactions of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) reveals packing motifs. For example, similar acetic acid derivatives exhibit hydrogen-bonded dimers via carboxylic acid groups (O-H···O interactions, ~1.8 Å). The tert-butyl group contributes to steric bulk, influencing crystal lattice stability. SCXRD parameters: Mo Kα radiation, 200 K, orthorhombic space group (e.g., Pbca) .
  • Data Interpretation : Lattice parameters (e.g., a = 14.257 Å, b = 7.925 Å) and hydrogen-bonding patterns (graph-set notation: R22(8)R_2^2(8)) correlate with solubility and stability .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Analysis : Validate activity using orthogonal assays (e.g., enzyme inhibition + cell viability).
  • Metabolite Screening : Use LC-MS to rule out degradation products. For example, tert-butyl groups may oxidize to carboxylic acids under acidic conditions, altering activity .
  • Statistical Rigor : Apply ANOVA or linear regression to account for batch-to-batch variability in synthesis .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate logP (hydrophobicity) and pKa (acid dissociation) using software like Schrödinger. The tert-butyl group increases logP (~3.5), suggesting high membrane permeability but potential CYP450 interactions .
  • Docking Studies : Target-specific binding (e.g., COX-2) can be modeled using AutoDock Vina. The methylphenyl moiety may occupy hydrophobic pockets, while the acetic acid group forms salt bridges .

Methodological Best Practices

  • Storage : Store at 2–8°C in airtight containers under inert gas (N2_2) to prevent oxidation. Avoid freeze-thaw cycles for DMSO stocks .
  • Handling : Use gloveboxes for hygroscopic intermediates. Quench reactions with NaHCO3_3 to neutralize excess acid .

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